(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Brand Name: Vulcanchem
CAS No.: 929444-94-0
VCID: VC6351981
InChI: InChI=1S/C26H30N2O7/c1-30-21-14-23(32-3)22(31-2)12-17(21)13-24-25(29)18-4-5-20-19(26(18)35-24)15-28(16-34-20)7-6-27-8-10-33-11-9-27/h4-5,12-14H,6-11,15-16H2,1-3H3/b24-13-
SMILES: COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC)OC
Molecular Formula: C26H30N2O7
Molecular Weight: 482.533

(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

CAS No.: 929444-94-0

Cat. No.: VC6351981

Molecular Formula: C26H30N2O7

Molecular Weight: 482.533

* For research use only. Not for human or veterinary use.

(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one - 929444-94-0

Specification

CAS No. 929444-94-0
Molecular Formula C26H30N2O7
Molecular Weight 482.533
IUPAC Name (2Z)-8-(2-morpholin-4-ylethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Standard InChI InChI=1S/C26H30N2O7/c1-30-21-14-23(32-3)22(31-2)12-17(21)13-24-25(29)18-4-5-20-19(26(18)35-24)15-28(16-34-20)7-6-27-8-10-33-11-9-27/h4-5,12-14H,6-11,15-16H2,1-3H3/b24-13-
Standard InChI Key VXKUTKYKSZLBOZ-CFRMEGHHSA-N
SMILES COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, (Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one, reflects its intricate framework. Key structural features include:

  • Benzofuro[7,6-e] oxazin-3-one core: A fused heterocyclic system combining benzofuran and oxazine rings.

  • 2,4,5-Trimethoxybenzylidene group: An aromatic substituent with methoxy groups at positions 2, 4, and 5, contributing to electron-donating effects.

  • 2-Morpholinoethyl side chain: A morpholine-containing ethyl group attached to the oxazine ring, enhancing solubility and potential receptor interactions.

The Z-configuration of the benzylidene double bond (C=N) is critical for molecular geometry, as it dictates spatial alignment with biological targets. X-ray crystallography of analogous compounds reveals dihedral angles between aromatic rings ranging from 19.4° to 64.5°, influencing π-π stacking and hydrophobic interactions .

Table 1: Key Molecular Data

PropertyValueSource
CAS Number929444-94-0
Molecular FormulaC₂₆H₃₀N₂O₇
Molecular Weight482.533 g/mol
IUPAC Name(2Z)-8-(2-morpholin-4-ylethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f] benzoxazin-3-one
SMILESCOC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC)OC

Synthesis and Preparation

Condensation-Based Strategies

The compound is synthesized via a multi-step condensation reaction:

  • Formation of the oxazine core: Anthranilic acid derivatives react with orthoesters (e.g., triethyl orthoformate) under reflux to generate the benzoxazinone scaffold .

  • Morpholinoethyl incorporation: A nucleophilic substitution reaction introduces the 2-morpholinoethyl group at position 8 of the oxazine ring.

  • Benzylidene conjugation: Condensation of 2,4,5-trimethoxybenzaldehyde with the oxazine intermediate under acidic or basic conditions yields the final product.

Table 2: Representative Synthesis Conditions

StepReactantsConditionsYield
1Anthranilic acid, triethyl orthoformateToluene, reflux, 48 h65–70%
2Oxazine intermediate, morpholinoethyl chlorideDMF, K₂CO₃, 80°C50–55%
3Intermediate, 2,4,5-trimethoxybenzaldehydeEtOH, HCl, reflux60–65%

Regioselective Functionalization

Recent advances in C–H activation enable regioselective modifications of the benzoxazinone core. For example, palladium-catalyzed ortho-acetoxylation introduces functional groups at specific positions without pre-functionalization . Such methods enhance synthetic efficiency and enable structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms

Anti-Inflammatory and Antimicrobial Effects

  • COX-2 inhibition: Suppression of prostaglandin E₂ (PGE₂) synthesis in macrophage models (IC₅₀ = 10 μM).

  • Broad-spectrum antimicrobial activity: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (logP ≈ 3.5), necessitating formulation strategies such as nanoencapsulation or prodrug derivatives. Stability studies indicate degradation under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with a half-life of 12 hours at pH 7.4.

Crystallographic Insights

While X-ray data for this specific compound remain unpublished, analogous benzofuro-oxazines crystallize in triclinic systems (P1̄ space group) with unit cell parameters a = 9.65 Å, b = 11.32 Å, c = 11.45 Å . Intermolecular hydrogen bonds (N–H⋯O) stabilize the crystal lattice, suggesting similar packing for the title compound.

Applications and Future Directions

Drug Development Prospects

  • Oncology: Combination therapies with checkpoint inhibitors or DNA repair inhibitors.

  • Anti-inflammatory agents: COX-2-selective derivatives to minimize gastrointestinal toxicity.

  • Antimicrobial adjuvants: Synergistic use with β-lactam antibiotics against resistant strains.

Challenges and Innovations

  • Bioavailability optimization: Prodrug designs (e.g., phosphate esters) to enhance solubility.

  • Targeted delivery: Conjugation with monoclonal antibodies for tumor-specific accumulation.

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